



discovery and history of nisin variants

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An In-depth Technical Guide to the Discovery and History of Nisin Variants

Introduction

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis and is notable for being the first discovered and most extensively studied lantibiotic.[1][2][3] Its journey began in 1928, the same year penicillin was discovered, when it was identified in fermented milk cultures.[1][4][5] Initially recognized for its ability to inhibit cheese starter cultures, it was later named "nisin" (Group N Streptococcus Inhibitory Substance).[1] Commercially produced since the 1950s, nisin has been approved as a safe food additive (E234) by the FAO/WHO and is used in over 50 countries to prevent spoilage in a variety of food products.[1][4][5][6][7]

Nisin's potent antimicrobial activity is primarily directed against Gram-positive bacteria, including significant foodborne pathogens like Listeria monocytogenes and Clostridium botulinum.[1][5][8] This activity stems from a dual mode of action: it inhibits cell wall synthesis by binding to Lipid II, an essential precursor for peptidoglycan, and it forms pores in the bacterial membrane, leading to cell death.[1][9][10]

The peptide itself is ribosomally synthesized as a 57-amino acid precursor (pre-nisin) which then undergoes extensive post-translational modifications.[1][11] These modifications create unusual amino acids such as lanthionine (Lan), methyllanthionine (MeLan), dehydroalanine (Dha), and dehydroaminobutyric acid (Dhb), which are crucial for its structure and function.[2] [12] The gene-encoded nature of nisin makes it an ideal candidate for bioengineering, allowing for the creation of novel variants with improved properties.[13][14] This guide provides a



comprehensive overview of the discovery of natural nisin variants and the subsequent development of bioengineered analogues, detailing the experimental methodologies and key findings in the field.

Discovery of Natural Nisin Variants

While Nisin A was the first variant to be characterized, genomic mining and screening of diverse environments have led to the discovery of numerous other natural variants.[1][4] These variants, produced by various species of Lactococcus, Streptococcus, and other bacteria, differ primarily in their amino acid sequences, which can influence their antimicrobial spectrum, solubility, and stability.[1][4][6]

- Nisin A: The archetypal variant, discovered in 1928 and produced by Lactococcus lactis.[1][4]
 [6]
- Nisin Z: Isolated from L. lactis NIZO 22186, it differs from Nisin A by a single amino acid substitution (His27Asn).[4][6] This change enhances its solubility and diffusion rate at neutral pH.[4][15]
- Nisin F: Produced by L. lactis F10 isolated from a freshwater catfish, it has two substitutions compared to Nisin A: His27Asn and Ile30Val.[4][6]
- Nisin Q: Isolated from L. lactis 61-14 from a river in Japan, it features four amino acid changes compared to Nisin A (Ala15Val, Met21Leu, His27Asn, and Ile30Val).[4][6][7]
- Nisin U and U2: These were the first variants found to be produced by a different genus, Streptococcus uberis.[6][16] They are more distantly related to Nisin A, with 9 and 10 amino acid differences, respectively, and are also three amino acids shorter.[6]
- Nisin H: The first variant isolated from a mammalian gastrointestinal tract (Streptococcus hyointestinalis), its sequence shares features with both lactococcal and streptococcal nisins.
 [1][4]
- Nisin P: Identified through genome mining in Streptococcus gallolyticus subsp. pasteurianus.
 [4]
- Nisin O: Discovered in Blautia obeum A2-162, a dominant human gut bacterium.[17][18]



- Cesin (Nisin J): A short natural variant from Clostridium estertheticum that lacks the Cterminal rings D and E.[9] It kills bacteria by inhibiting cell wall synthesis but does not form pores.[9]
- Nisin S: A novel variant produced by Ligilactobacillus salivarius isolated from the gastrointestinal tract of pigs.[19]
- Nisin G and E: More recent discoveries, with Nisin G produced by Streptococcus salivarius and Nisin E by Streptococcus equinus.[20]

The ongoing discovery of new variants from diverse microbiomes highlights the widespread distribution of nisin-like gene clusters and suggests a significant role for these peptides in microbial competition.[1][21]

Bioengineered Nisin Variants

Despite its effectiveness, wild-type nisin possesses limitations such as low solubility and stability at neutral pH, which can restrict its application.[22][23][24] Protein engineering has been employed to overcome these shortcomings and to generate variants with enhanced properties, such as improved activity, a broader antimicrobial spectrum (including against Gram-negative bacteria), and resistance to degradation.[4][14][22]

Common strategies for nisin bioengineering include:

- Site-Directed Mutagenesis: This technique is used to introduce specific amino acid substitutions at key positions. For example, mutations in the flexible hinge region (connecting the N-terminal and C-terminal domains) have been shown to enhance flexibility and antimicrobial activity.[23] Variants with substitutions like N27K and H31K have demonstrated increased activity against both Gram-positive and Gram-negative pathogens.[13]
- Random Mutagenesis: This approach creates large libraries of nisin derivatives, which can then be screened for variants with desired improvements.[14] One such effort generated over 8,000 derivatives to identify a variant with enhanced activity against Streptococcus agalactiae.[14]
- Hybrid Peptide Construction: This involves fusing the lipid II binding domain of nisin with Cterminal motifs from other lantibiotics to create hybrid peptides with novel activities.[14]



These bioengineering efforts have yielded numerous valuable variants, demonstrating the potential to tailor nisin for specific therapeutic and industrial applications.[13][22][23]

Data Presentation

Table 1: Discovery and Characteristics of Selected Natural Nisin Variants



Variant	Year of Discovery	Producing Organism	Source of Isolation	Key Amino Acid Substitutio ns (vs. Nisin A)	Reference(s
Nisin A	1928	Lactococcus lactis	Fermented milk	-	[1][4][6]
Nisin Z	1991	Lactococcus lactis	Dairy product	His27Asn	[4][6]
Nisin F	2008	Lactococcus lactis	Freshwater catfish	His27Asn, Ile30Val	[4][6][25]
Nisin Q	2003	Lactococcus lactis	River water	Ala15Val, Met21Leu, His27Asn, Ile30Val	[4][6][7]
Nisin U	2006	Streptococcu s uberis	Bovine milk (mastitis)	9 amino acid differences	[4][6]
Nisin U2	2006	Streptococcu s agalactiae	Bovine milk (mastitis)	10 amino acid differences	[6]
Nisin H	2015	Streptococcu s hyointestinali s	Porcine intestine	Multiple differences	[1][4]
Nisin O	2017	Blautia obeum	Human gastrointestin al tract	Multiple differences	[17]
Cesin (J)	2023	Clostridium estertheticum	-	Truncated peptide, lacks rings D & E	[9]
Nisin S	2022	Ligilactobacill us salivarius	Porcine gastrointestin	Multiple differences	[19]



al tract

Table 2: Comparative Antimicrobial Activity (MIC, μ M) of

Selected Nisin Variants

Target Pathogen	Nisin A	Nisin Z	Nisin F	Nisin Q	Nisin H	Referenc e(s)
Staphyloco ccus aureus (MSSA)	0.78	-	-	-	0.19	[26]
Staphyloco ccus aureus (MRSA)	6.25	-	-	-	0.78	[26]
Staphyloco ccus aureus 8325-4	>10	10	2.5	>10	-	[6]
Enterococc us faecium ATCC 35667	3.12	-	-	-	1.56	[26]
Listeria innocua ATCC 33090	> Nisin Q/Z	More active than A	-	More active than A	-	[6]
Bacillus subtilis 168	0.39	-	-	-	0.19	[26]
Lactococcu s lactis HP	2.5	1.25	1.25	5	-	[6]



Note: MIC values can vary between studies due to different experimental conditions. This table provides a comparative summary based on available data.

Experimental Protocols Protocol 1: Screening for Nisin-Producing Strains

- Sample Collection: Obtain environmental samples (e.g., dairy products, soil, animal feces).
- Isolation: Serially dilute the samples and plate them on a suitable growth medium (e.g., M17 agar for lactic acid bacteria).
- Overlay Assay: After incubation and colony formation, overlay the plate with a soft agar seeded with a sensitive indicator strain (e.g., Micrococcus luteus or Lactococcus lactis).
- Identification of Producers: Incubate the plates again. The presence of a clear zone of inhibition around a colony indicates the production of an antimicrobial substance.
- Confirmation: Isolate the producer strain. Use PCR with primers specific to nisin-related genes (nisA, nisB, etc.) to confirm it is a nisin variant producer. Sequence the structural gene to identify the variant.

Protocol 2: Purification of Nisin Variants

- Cultivation: Grow the nisin-producing strain in a suitable liquid medium (e.g., GM17 broth) to a high cell density.[27]
- Cell Removal: Centrifuge the culture to pellet the cells. The supernatant contains the secreted nisin.
- pH Adjustment & Precipitation: Adjust the supernatant to pH 3.0 with HCl. Heat to 70°C for 10 minutes to inactivate proteases. Allow cooling and precipitation of proteins overnight at 4°C.
- Centrifugation: Collect the precipitate containing crude nisin by centrifugation.
- Chromatography: Re-dissolve the precipitate in a suitable buffer. Purify the nisin variant using a combination of chromatographic techniques, such as ion-exchange chromatography



followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

• Verification: Confirm the purity and mass of the final product using mass spectrometry.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

- Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the purified nisin variant in a suitable broth medium.
- Inoculation: Inoculate each well with a standardized suspension of the target bacterial strain to a final concentration of ~5 x 10^5 CFU/mL.
- Controls: Include a positive control (broth with inoculum, no nisin) and a negative control (broth only).
- Incubation: Incubate the plate at the optimal temperature for the target strain (e.g., 37°C) for 18-24 hours.[26]
- Determination of MIC: The MIC is defined as the lowest concentration of the nisin variant that completely inhibits visible growth of the target bacterium.

Protocol 4: Generation of Bioengineered Nisin Variants (Site-Directed Mutagenesis)

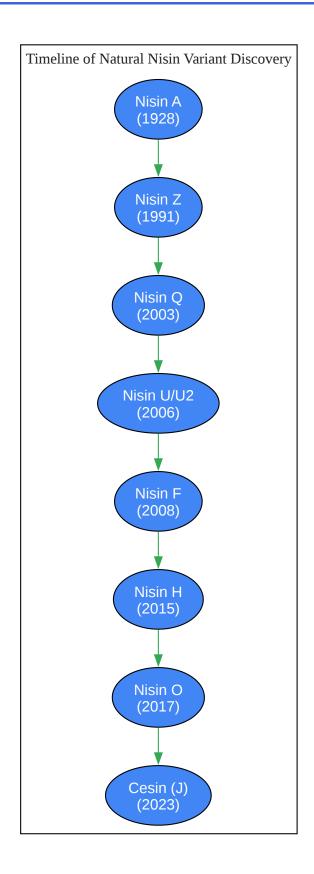
- Plasmid Isolation: Isolate the plasmid containing the nisin structural gene (nisA) from a suitable host (e.g., Lactococcus lactis).
- Primer Design: Design PCR primers that contain the desired mutation (codon change) for the target amino acid position.
- Mutagenesis PCR: Perform PCR using the isolated plasmid as a template and the mutagenic primers. This creates a new plasmid containing the mutated nisA gene.
- Template Removal: Digest the original, non-mutated template plasmid using the DpnI enzyme, which specifically targets methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated (mutant) plasmid intact.



- Transformation: Transform a suitable expression host (e.g., a nisin-negative L. lactis strain or E. coli) with the mutated plasmid.[14][23]
- Expression and Verification: Culture the transformed host to express the nisin variant. Purify the peptide and verify the mutation and its effect on antimicrobial activity using the protocols described above.

Mandatory Visualizations Timeline of Natural Nisin Variant Discovery



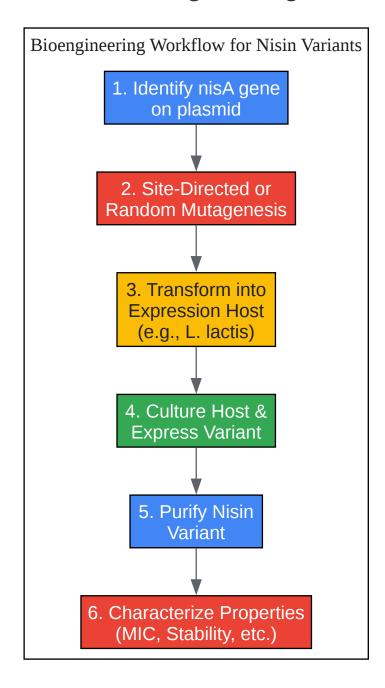


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Caption: A timeline showing the discovery of major natural nisin variants.



General Workflow for Bioengineering Nisin Variants

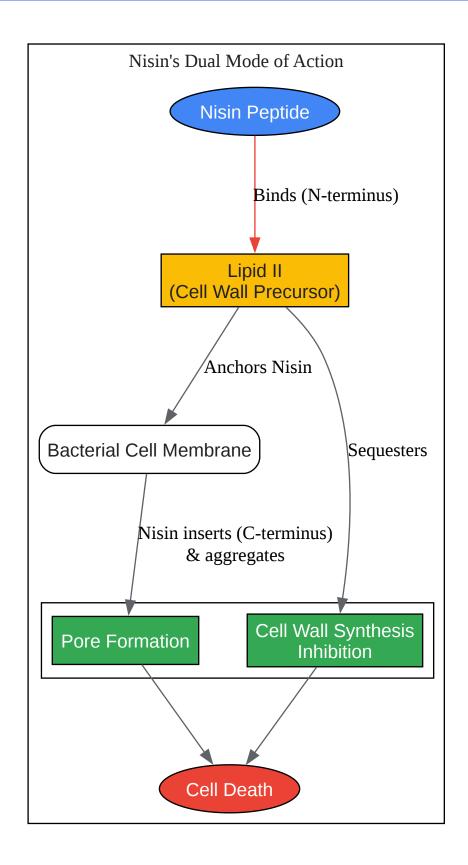


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Caption: A generalized workflow for creating and testing bioengineered nisin variants.

Nisin's Dual Mode of Action Signaling Pathway





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Caption: Nisin's dual mechanism involving Lipid II binding and pore formation.



Conclusion

From its initial discovery nearly a century ago to the cutting-edge bioengineering of today, nisin has remained a subject of intense scientific interest. The unearthing of numerous natural variants has not only expanded our understanding of its structure-function relationships but has also provided a rich template for protein engineering.[1][3] The ability to rationally design and produce nisin variants with enhanced stability, solubility, and antimicrobial spectra opens up new possibilities for its use beyond food preservation.[13][14][22] As antibiotic resistance continues to be a major global health threat, the development of potent, next-generation nisin-based therapeutics for clinical and veterinary applications represents a promising and critical area of future research.[1][14]

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